molecular formula C11H19NO2 B078674 2-Ethylhexyl cyanoacetate CAS No. 13361-34-7

2-Ethylhexyl cyanoacetate

Cat. No. B078674
CAS RN: 13361-34-7
M. Wt: 197.27 g/mol
InChI Key: ZNYBQVBNSXLZNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylhexyl cyanoacetate and related compounds involves various chemical reactions, including coupling reactions catalyzed by Ruthenium complexes and reactions with cyanoacetamide. These processes yield moderate to high yields of the target compounds under specific conditions, demonstrating the compound's accessibility for further chemical applications (Seino et al., 2017); (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

Structural analysis through methods such as X-ray crystallography and Density Functional Theory (DFT) calculations has provided insights into the molecular structure of 2-Ethylhexyl cyanoacetate derivatives. These analyses reveal structural distortions and isomer separations that are crucial for understanding the compound's chemical behavior and reactivity (Seino et al., 2017).

Chemical Reactions and Properties

2-Ethylhexyl cyanoacetate participates in various chemical reactions, including condensation, cyclocondensation, and rearrangement reactions. These reactions lead to the formation of diverse compounds with potential applications in different chemical fields. The reactions often exhibit good yields and demonstrate the compound's reactivity and potential for functional group transformations (Chaimbault et al., 1999); (Talapatra, 1999).

Physical Properties Analysis

The physical properties of 2-Ethylhexyl cyanoacetate derivatives, including melting points, boiling points, and solubility, are determined by their specific molecular structures. These properties are essential for understanding the compound's behavior in various chemical environments and for optimizing its use in synthesis and other applications.

Chemical Properties Analysis

2-Ethylhexyl cyanoacetate exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, including those leading to nitrile and pyrrole derivatives, highlights its reactivity and versatility. The compound's chemical properties are crucial for its application in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011); (Zheng, Yu, & Shen, 2012).

Scientific Research Applications

  • Organic Synthesis and Molecular Structure : The compound plays a role in the condensation reactions and serves as a precursor in various organic syntheses. For instance, Kasturi and Srinivasan (1966) studied its role in the condensation product of 2-carbethoxycyclopentanone and ethyl cyanoacetate, leading to various by-products (Kasturi & Srinivasan, 1966).

  • Solar Cell Efficiency Improvement : Ge et al. (2022) demonstrated the application of 2-Ethylhexyl cyanoacetate in asymmetric substitution for molecular donors in organic solar cells, which significantly enhanced power conversion efficiency to 16.34% (Ge et al., 2022).

  • Photovoltaic Device Development : Lin et al. (2012) synthesized a star-shaped oligothiophene using 2-Ethylhexyl cyanoacetate, which exhibited high hole mobility and absorption, contributing to the efficiency of solution-processed solar cells (Lin et al., 2012).

  • Peptide Synthesis : Itoh (1973) explored the use of derivatives of 2-Ethylhexyl cyanoacetate in suppressing racemization during peptide synthesis, indicating its potential in biochemical applications (Itoh, 1973).

  • Chemical Intermediate Synthesis : Dawadi and Lugtenburg (2011) reported on the synthesis of novel pyrrole derivatives using 2-Ethylhexyl cyanoacetate, showcasing its role as an intermediate in synthesizing complex organic compounds (Dawadi & Lugtenburg, 2011).

  • Optimizing Synthesis Processes : Chen et al. (2020) conducted a study on optimizing the synthesis of Ethyl cyanoacetate, an important chemical intermediate, indicating the broader industrial applications of such compounds (Chen et al., 2020).

Safety And Hazards

2-Ethylhexyl cyanoacetate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-ethylhexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBQVBNSXLZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044378
Record name 2-Ethylhexyl cyanoacetate
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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Product Name

2-Ethylhexyl cyanoacetate

CAS RN

13361-34-7
Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl cyanoacetate
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Record name 2-ethylhexyl cyanoacetate
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Record name 2-ETHYLHEXYL CYANOACETATE
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Synthesis routes and methods

Procedure details

To a 1000 ml four neck flask fitted with mechanical agitator, thermometer, Dean and Stark apparatus and water condenser, add 237.5 g (2.23 mol on pure substance) 80 wt.-% cyanoacetic acid in water, 440 g (3.38 mol) 2-ethylhexanol and 1.2 g (6.3 mmol) p-toluenesulfonic acid monohydrate. Afterwards, the mixture is heated to reflux (110° C.) under atmospheric pressure for 1 hour and the water (both initial and formed) is azeotropically distilled out using a Dean and Stark apparatus returning the upper organic layer to the reactor. After 1 hour and at a temperature of 130° C. gradually a vacuum of 400 mbar is applied using a water respirator. The azeotropic distillation is maintained for further 6 hours while gradually increasing the vacuum from 400 mbar to 30 mbar in order to maintain a temperature of 130° C. until no further water is removed. After releasing the vacuum the reaction mixture is cooled to 90° C. After the addition of about 100 ml water (pre heated to 90° C.), the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases. The upper organic layer is transferred to a 1000 ml four neck flask fitted with mechanical agitator, thermometer, packed column (ID=30 mm, H=1200 mm, packing metal raschid rings D=7 mm), water condenser and distillate flasks. Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar. When complete increase the vacuum to 1.5 mbar and distilled out 2-ethylhexyl cyanoacetate at 130-140° C. 2-Ethylhexyl cyanoacetate is obtained as a colourless liquid. The reaction yield is 92% (based on cyanoacetic acid).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
Y Lin, ZG Zhang, H Bai, Y Li, X Zhan - Chemical Communications, 2012 - pubs.rsc.org
A star-shaped oligothiophene based on triphenylamine as a core and 2-ethylhexyl cyanoacetate as end groups (S(TPA-3T-CA)) was synthesized. S(TPA-3T-CA) exhibited strong …
Number of citations: 86 pubs.rsc.org
YW Kao, WH Lee, RJ Jeng, CF Huang, JY Wu… - Materials Chemistry and …, 2015 - Elsevier
… as conjugated π bridges and thienyl, 2-ethylhexyl cyanoacetate, and 1,3-… with thienyl and 2-ethylhexyl cyanoacetate groups, while … molecule with 2-ethylhexyl cyanoacetate/fullerene or …
Number of citations: 7 www.sciencedirect.com
J Ge, L Hong, H Ma, Q Ye, Y Chen, L Xie… - Advanced …, 2022 - Wiley Online Library
… Three commonly used end-groups of 2-ethylhexyl cyanoacetate (CA), 2-ethylhexyl rhodanine (Reh), and 1H-indene-1,3(2H)-dione (ID) are combined to construct a series of symmetric …
Number of citations: 43 onlinelibrary.wiley.com
H Wei, W Chen, L Han, T Wang, X Bao… - Chemistry–An Asian …, 2015 - Wiley Online Library
… fused aromatic unit thieno[3,2-b]thiophene (TT) flanked with thiophene is applied as π bridge, while 4,8-bisthienyl substituted benzodithiophene (BDT) and 2-ethylhexyl cyanoacetate …
Number of citations: 17 onlinelibrary.wiley.com
L Feriancová, DO Balakirev, RS Fedorenko… - Dyes and …, 2023 - Elsevier
… with various EWGs (aldehyde, 2-ethylhexyl cyanoacetate, hexyl rhodanine and dicyanorhodanine… The TPCOs with 2-ethylhexyl cyanoacetate EWG were crystallized in large-area …
Number of citations: 1 www.sciencedirect.com
C Wang, Z Cao, B Zhao, P Shen, X Liu, H Li, T Shen… - Dyes and …, 2013 - Elsevier
… The introduction of 2-ethylhexyl cyanoacetate and 2-tetradecyl thiophene as terminal groups extended molecular π-conjugation length and broadened the absorption spectra. Three …
Number of citations: 8 www.sciencedirect.com
Z Gu, L Deng, H Luo, X Guo, H Li, Z Cao… - Journal of Polymer …, 2012 - Wiley Online Library
… The target low band gap polymers PT-DTBTCN and PT-DTBTDT were completed by reacting the aldehyde-containing precursor polymers with 2-ethylhexyl cyanoacetate and 1,3-diethyl…
Number of citations: 23 onlinelibrary.wiley.com
Y Zhou, M Xiao, D Liu, Z Du, W Chen, D Ouyang… - Organic …, 2015 - Elsevier
… By the Knoevenagel condensation of compound DCHO3TIDT with 2-ethylhexyl cyanoacetate or 2-(1,1-dicyanomethylene)-3-octyl rhodanine, the target molecules DCAO3TIDT and …
Number of citations: 20 www.sciencedirect.com
NA Mica, SAJ Almahmoud, LK Jagadamma, G Cooke… - RSC …, 2018 - pubs.rsc.org
… In this study, we have synthesized two small molecules based on an alternating A–D–A structure, utilizing a central EDOT donor moiety and either 2-ethylhexyl cyanoacetate (SAM-72) …
Number of citations: 7 pubs.rsc.org
DO Balakirev, AL Mannanov, NA Emelianov… - Dyes and …, 2023 - Elsevier
… -shaped small molecules based on benzotriindole (BTI) electron-donating core linked through bi– or terthiophene π-spacers to either hexyl dicyanovinyl or 2-ethylhexyl cyanoacetate …
Number of citations: 1 www.sciencedirect.com

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